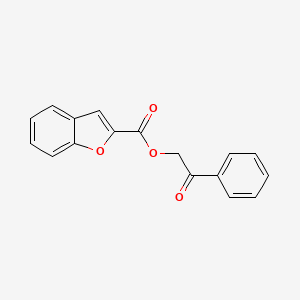

![molecular formula C18H16ClN3O2 B5560194 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves strategic reactions that lead to the formation of the desired compound. For instance, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole under specific conditions resulted in the formation of tertiary amines and, through ring fission, other complex structures (Jäger et al., 2002). This demonstrates the intricate pathways involved in synthesizing compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of compounds related to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide is characterized by X-ray crystallography and other spectroscopic methods. For example, the structure of similar compounds was determined by 1H and 13C NMR-spectroscopy, mass spectrometry, IR-spectroscopy, and X-ray structure analysis, providing insights into the arrangement of atoms and the molecular geometry (Jäger et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives reveal the reactivity of such compounds under various conditions. For example, the chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide showcased different sites and degrees of oxidation, emphasizing the compound's reactivity and the potential for generating various derivatives (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as stability and solubility, can be significantly influenced by their molecular structure. The X-ray crystal structure analysis provides valuable information on the stability and crystalline properties of these compounds. For example, specific derivatives demonstrate remarkable stability to long-term storage under ambient conditions, attributed to the spatial isolation of moieties by aromatic units (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide and related compounds, such as reactivity with various chemical agents and the formation of derivatives, are central to understanding their potential applications. Studies involving the synthesis and characterization of related compounds, including their reactivity and interaction with different chemical groups, shed light on the versatile nature of these compounds (Sharma et al., 2019).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Studies have explored the chemical synthesis and reactivity of related 1,2,4-oxadiazole derivatives, highlighting their potential in creating novel compounds with diverse properties. For instance, research on the ring-fission and C–C bond cleavage reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine showcases the complex chemical behaviors these compounds can exhibit under certain conditions, leading to the formation of various structurally interesting molecules (Jäger et al., 2002).

Potential Biological Activities

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. A notable study synthesized a series of N-aryl/aralkyl derivatives showing potent α-glucosidase inhibitory potential, suggesting their usefulness in drug development processes (Iftikhar et al., 2019). Additionally, other research efforts have focused on synthesizing 1,3,4-oxadiazole derivatives with anticancer and antimicrobial evaluation, further emphasizing the versatile biological applications of these compounds (Mahanthesha et al., 2021).

Photoluminescent Properties

The photoluminescent properties of 1,3,4-oxadiazole-containing compounds have been investigated, with findings indicating their potential in the development of new materials for electronic and photonic applications. For instance, the study of blue light-emitting polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring demonstrates the utility of these compounds in creating materials with desirable optical characteristics (Hamciuc et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives. Compounds synthesized from phenylpropionohydrazides showed significant activity against bacterial and fungal strains, suggesting their potential as new antimicrobial agents (Fuloria et al., 2009). Moreover, novel limonene and citral-based 1,3,4-oxadiazoles have been synthesized and evaluated for their antiepileptic activity, demonstrating the broad scope of biological research applications for these compounds (Rajak et al., 2013).

Propiedades

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-3-4-12(2)15(9-11)18(23)20-10-16-21-17(22-24-16)13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDCZBCLSFJUSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)